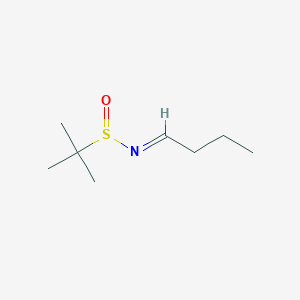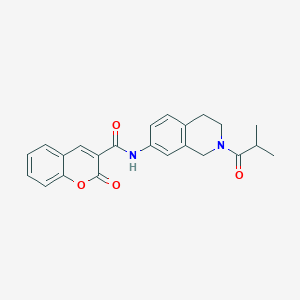![molecular formula C15H25NO4 B2596327 tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2241130-59-4](/img/structure/B2596327.png)
tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the CAS Number: 2241130-59-4 . It has a molecular weight of 283.37 . This compound is typically stored at -10 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H25NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h10,12H,4-9,11H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.37 . It is typically stored at -10 degrees Celsius and is available in powder form .Scientific Research Applications
Synthesis and Derivatization
Tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate serves as an intermediate in the synthesis of complex molecules. For example, it has been employed in creating bifunctional compounds that offer a convenient entry point to novel compounds, accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009). This versatility underscores its importance in drug discovery and development processes.
Material Science Applications
In material science, derivatives of this compound have shown promising results as polymer stabilizers. For instance, 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane has been indicated to possess a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants (Yachigo et al., 1992). This application is crucial for extending the life of polymers used in various industries.
Chemical Reactions and Mechanisms
Research has also delved into the chemical reactions involving this compound. For example, studies have investigated its reactions with N,N-dimethylformamide dimethyl acetal, revealing pathways for the synthesis of spirocyclic 3-oxotetrahydrofurans, which can be further utilized to prepare other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Safety and Environmental Impact
An important aspect of its application includes the safety evaluation for use in food contact materials. The compound and its derivatives have been assessed for their stability and potential migration into food, ensuring consumer safety at specified conditions (Flavourings, 2012).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
tert-butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h10,12H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQZAVVDNTVIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C=O)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2596244.png)
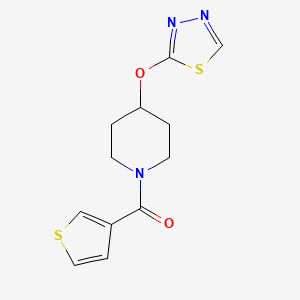
![3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2596247.png)

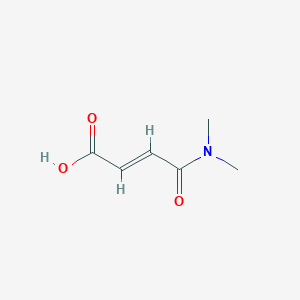

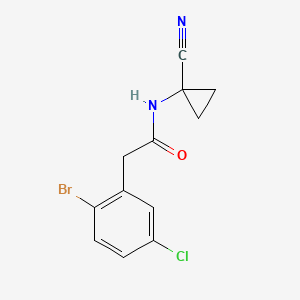
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2596254.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2596255.png)

![5-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2596259.png)
![N-(2-chlorobenzyl)-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2596261.png)
